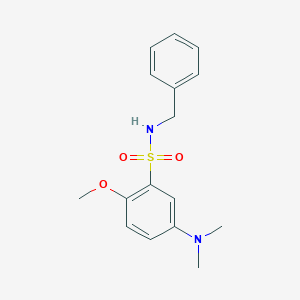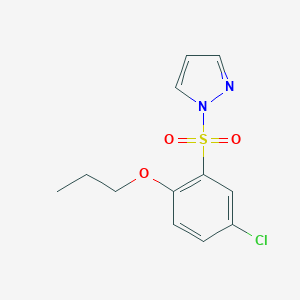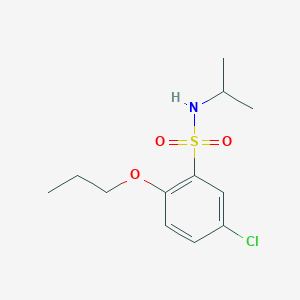![molecular formula C12H16Br2N2O3S B272668 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that exhibits potent activity against various biological targets. In
Mecanismo De Acción
The mechanism of action of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. Additionally, it has been proposed that this compound may inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis. Furthermore, this compound has been shown to possess anxiolytic and antidepressant properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its potent activity against various biological targets. This compound has been shown to exhibit antitumor and antiviral activity, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol. One potential direction is the development of this compound as a novel anticancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, this compound may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility. Furthermore, this compound may have potential as an antidepressant and anxiolytic agent, and further studies are needed to investigate this potential use.
Métodos De Síntesis
The synthesis of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 1-(2,5-dibromophenyl)sulfonylpiperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%. The purity of the compound can be improved through various purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral activity against herpes simplex virus type 1 and 2. Furthermore, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Fórmula molecular |
C12H16Br2N2O3S |
|---|---|
Peso molecular |
428.14 g/mol |
Nombre IUPAC |
2-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Br2N2O3S/c13-10-1-2-11(14)12(9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clave InChI |
QMZBMVAGAPPWTI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


